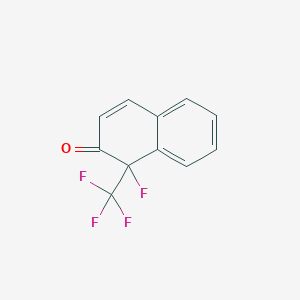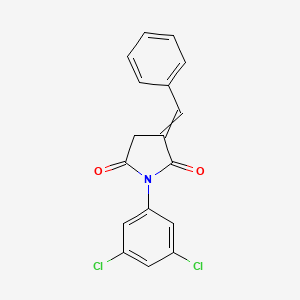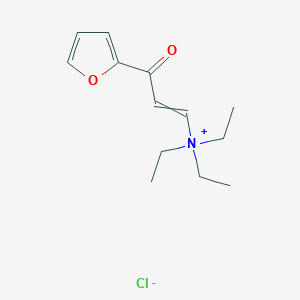
N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride is a synthetic organic compound that features a furan ring, a conjugated enone system, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride typically involves the following steps:
Formation of the Enone Intermediate: The initial step involves the condensation of furan-2-carbaldehyde with an appropriate ketone under basic conditions to form the enone intermediate.
Quaternization: The enone intermediate is then reacted with triethylamine in the presence of a suitable alkylating agent, such as methyl iodide, to form the quaternary ammonium salt.
Chloride Exchange: The final step involves the exchange of the counterion to chloride using a chloride source, such as hydrochloric acid or sodium chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The enone system can be reduced to form saturated ketones or alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride involves its interaction with molecular targets through its quaternary ammonium group and conjugated enone system. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Triethyl-3-(thiophen-2-yl)-3-oxoprop-1-en-1-aminium chloride: Similar structure but with a thiophene ring instead of a furan ring.
N,N,N-Triethyl-3-(pyridin-2-yl)-3-oxoprop-1-en-1-aminium chloride: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N,N,N-Triethyl-3-(furan-2-yl)-3-oxoprop-1-en-1-aminium chloride is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
64186-93-2 |
|---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
triethyl-[3-(furan-2-yl)-3-oxoprop-1-enyl]azanium;chloride |
InChI |
InChI=1S/C13H20NO2.ClH/c1-4-14(5-2,6-3)10-9-12(15)13-8-7-11-16-13;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VLNNTCWDZGPDOB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)C=CC(=O)C1=CC=CO1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



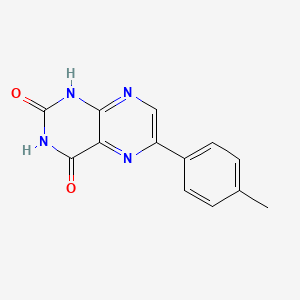
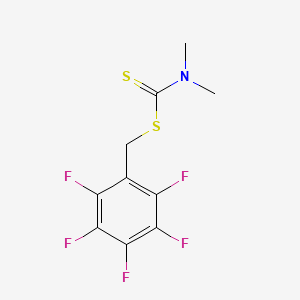
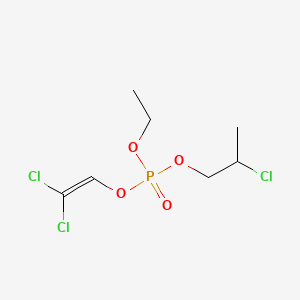
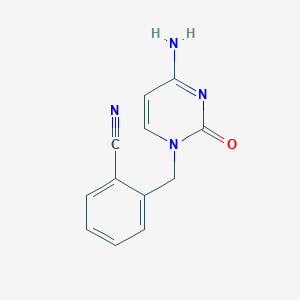
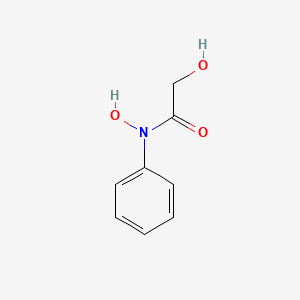

phosphanium](/img/structure/B14501447.png)
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)
